molecular formula C8H15IO2 B13073434 3-Iodo-4-(2-methylpropoxy)oxolane

3-Iodo-4-(2-methylpropoxy)oxolane

Cat. No.: B13073434
M. Wt: 270.11 g/mol
InChI Key: JHTKMESQZLHXOO-UHFFFAOYSA-N
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Description

Significance of Iodo-Substituted Tetrahydrofurans in Advanced Organic Synthesis

Iodo-substituted tetrahydrofurans are particularly valuable in advanced organic synthesis. The iodine atom, being the largest and most polarizable of the common halogens, serves as an excellent leaving group in nucleophilic substitution reactions and facilitates the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. acs.org

The synthesis of iodo-substituted tetrahydrofurans can be achieved through several methods, with iodoetherification being a prominent strategy. acs.org This process typically involves the cyclization of an unsaturated alcohol in the presence of an iodine source. acs.orgnih.gov The stereochemistry of the resulting substituted tetrahydrofuran (B95107) can often be controlled by the reaction conditions and the nature of the starting material. acs.org These iodo-functionalized rings are versatile precursors for the synthesis of more complex molecules, including natural products and pharmacologically active compounds. thieme-connect.comnih.gov

Overview of the 3-Iodo-4-(2-methylpropoxy)oxolane Structural Motif in Molecular Design

The specific compound, this compound, features a tetrahydrofuran ring substituted with an iodine atom at the 3-position and a 2-methylpropoxy (isobutoxy) group at the 4-position. While specific research on this exact molecule is limited, its structural motif is significant. The trans relationship often observed between the iodo and alkoxy groups in similar structures arises from the mechanism of iodocyclization of allylic ethers.

The presence of the bulky isobutoxy group can influence the conformational preferences of the oxolane ring and the reactivity of the adjacent iodine atom. This substitution pattern is a key feature in the design of molecules for specific applications, as the spatial arrangement of these functional groups can dictate their interaction with biological targets or their role in subsequent synthetic transformations.

Historical Context and Evolution of Research on Iodo-Oxolane Systems

The study of heterocyclic compounds dates back to the 19th century, with significant developments occurring alongside the growth of organic chemistry. wikipedia.org The synthesis of tetrahydrofuran derivatives has been an area of continuous research, driven by their presence in natural products and their utility as synthetic intermediates. chemicalbook.comorganic-chemistry.org

Early methods for the synthesis of substituted tetrahydrofurans often relied on harsh reaction conditions. However, the development of milder and more selective methods, such as iodine-catalyzed cyclizations, has expanded the accessibility and diversity of these compounds. organic-chemistry.orgvhu.edu.vnresearchgate.net Research into iodo-oxolane systems has evolved to focus on stereoselective synthesis and the application of these compounds as building blocks in the total synthesis of complex natural products. acs.orgnih.gov The ongoing exploration of new catalytic systems continues to refine the synthesis of these important heterocyclic scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

3-iodo-4-(2-methylpropoxy)oxolane

InChI

InChI=1S/C8H15IO2/c1-6(2)3-11-8-5-10-4-7(8)9/h6-8H,3-5H2,1-2H3

InChI Key

JHTKMESQZLHXOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1COCC1I

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Iodo 4 2 Methylpropoxy Oxolane and Analogous Systems

Strategies for Oxolane Ring Formation with Subsequent or Concurrent Iodination

The construction of the substituted oxolane ring is a foundational aspect of synthesizing 3-Iodo-4-(2-methylpropoxy)oxolane. Various synthetic strategies have been developed, ranging from the cyclization of acyclic precursors to cycloaddition reactions.

Electrophilic Cyclization Reactions of Unsaturated Precursors (e.g., Iodocyclization of Homoallylic Alcohols)

Electrophilic iodocyclization, specifically iodoetherification, stands out as a powerful method for the synthesis of substituted tetrahydrofurans. nottingham.ac.uk This reaction involves the activation of an alkene by an electrophilic iodine species, followed by the intramolecular attack of a hydroxyl group.

Homoallylic alcohols are common precursors for this transformation. nih.gov The reaction of a homoallylic alcohol with an iodine source, such as iodine (I2) in the presence of a base or an iodine(III) reagent like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), can lead to the formation of a 3-iodo-oxolane derivative. nih.govblucher.com.br The reaction proceeds through a 5-endo-trig cyclization, which, while disfavored by Baldwin's rules in some contexts, can be facilitated under specific conditions. nih.govblucher.com.br For instance, the use of HTIB with a catalytic amount of I2 in methanol (B129727) has been shown to promote the formation of tetrahydrofuran (B95107) rings from homoallylic alcohols with terminal double bonds. nih.gov This method can proceed through two different pathways: a 4-exo-trig cyclization followed by ring expansion, or an electrophilic addition followed by a 5-endo-tet cyclization. nih.gov

The stereochemical outcome of iodocyclization can be influenced by the geometry of the starting alkene and the reaction conditions. The development of stereoselective iodocyclization methods is crucial for accessing specific diastereomers of 3-iodo-4-alkoxy-oxolanes. researchgate.net

A study on the iodoetherification of 1,2-O-isopropylidene-5-alkene precursors was central to a convergent approach for synthesizing the bis-tetrahydrofuran components of nonadjacently linked THF-containing acetogenins. acs.orgnih.gov

Precursor TypeReagentsKey Features
Homoallylic AlcoholsI2/Base or HTIB/cat. I2Forms 3-iodo-oxolanes via 5-endo-trig cyclization. nih.govblucher.com.br
1,2-O-Isopropylidene-5-alkenesIodoetherification conditionsUsed in the synthesis of complex THF-containing natural products. acs.orgnih.gov
Pyranoside-derived acyclic oximesIodocyclizationYields highly functionalized tetrasubstituted tetrahydrofurans. researchgate.net

Intramolecular Halogenation of Tetrahydrofuran Precursors

An alternative to forming the ring and installing the iodine atom simultaneously is to first construct the oxolane core and then introduce the halogen in a subsequent step. This can be achieved through intramolecular halogenation of a pre-formed tetrahydrofuran ring.

While direct iodination of an unsubstituted tetrahydrofuran at a specific position can be challenging due to the lack of regiochemical control, strategic placement of functional groups on the ring can direct the halogenation. For instance, the presence of an activating group can facilitate electrophilic iodination at an adjacent carbon.

Methods for the iodination of aromatic rings, which can be conceptually analogous, often employ reagents like iodine monochloride (ICl) or a combination of an iodide salt with an oxidizing agent. google.comyoutube.com Similar principles can be applied to activated positions on a tetrahydrofuran ring. For example, the use of N-iodosuccinimide (NIS) in the presence of a Lewis acid can be an effective method for iodinating electron-rich substrates. organic-chemistry.org

Cycloaddition Approaches to Substituted Oxolanes

Cycloaddition reactions offer a powerful and often stereocontrolled route to substituted oxolanes. nih.gov A [3+2] cycloaddition strategy, for example, can rapidly build the five-membered ring system with control over the relative stereochemistry of the substituents.

One such approach involves the reaction of an allyl-containing species with a suitable two-atom component. While not directly leading to a 3-iodo-substituted product, the resulting oxolane can be further functionalized. For instance, a [3+2] annulation of donor-acceptor cyclopropanes with aldehydes or ketones, catalyzed by a chiral Brønsted base, can produce 2,3,5-substituted tetrahydrofurans with high enantioselectivity. thieme-connect.com Subsequent functional group manipulation could then introduce the iodine at the 3-position.

Stereoselective Synthesis of this compound and its Diastereomers

Controlling the stereochemistry at the C3 and C4 positions of the oxolane ring is paramount for the synthesis of specific diastereomers of this compound. This is often achieved through the use of chiral auxiliaries, ligands, or catalysts.

Chiral Auxiliary and Ligand-Controlled Methods in Iodo-Oxolane Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com In the context of iodo-oxolane synthesis, a chiral auxiliary can be attached to the precursor, for example, a homoallylic alcohol, to influence the facial selectivity of the iodocyclization reaction. acs.orgblogspot.com After the cyclization, the auxiliary can be removed to yield the enantiomerically enriched product. researchgate.net

Evans-type oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of various transformations, including aldol (B89426) reactions that can be used to set up the stereocenters in the acyclic precursor prior to cyclization. blogspot.com The stereocenter on the auxiliary blocks one face of the molecule, forcing the incoming electrophile (the iodine species) to attack from the less hindered face, thus leading to a high degree of diastereoselectivity. osi.lvnih.gov

Similarly, chiral ligands can be used in conjunction with a metal catalyst to achieve stereocontrol in reactions that form the oxolane ring. acs.org While less common for direct iodocyclization, ligand-controlled strategies are well-established for other types of cyclization and functionalization reactions that can be adapted for the synthesis of iodo-oxolanes.

MethodDescriptionKey Advantage
Chiral AuxiliaryA temporary chiral group directs the stereochemical outcome of the iodocyclization. wikipedia.orgsigmaaldrich.comHigh diastereoselectivity and predictable stereochemical outcome. blogspot.com
Chiral LigandA chiral ligand complexes with a metal to create a chiral catalytic environment. acs.orgCatalytic amounts of the chiral source are needed.

Asymmetric Catalysis for Tetrahydrofuran Ring Formation and Stereodefined Iodination

Asymmetric catalysis represents a highly efficient approach to the synthesis of chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. acs.org Several catalytic asymmetric methods have been developed for the synthesis of substituted tetrahydrofurans. organic-chemistry.orgnih.govacs.org

For instance, a dinuclear zinc catalyst has been shown to be effective in the asymmetric Michael/hemiketalization reaction of α-hydroxyacetophenones with β,γ-unsaturated α-ketoesters to produce multisubstituted dihydrofurans, which can be precursors to tetrahydrofurans. acs.org Such strategies can establish the stereocenters that will ultimately bear the iodo and alkoxy groups in the final product.

Furthermore, relay catalysis systems, combining an achiral rhodium catalyst with a chiral ruthenium catalyst, have been used for the asymmetric coupling of cinnamyl chlorides with diazo esters to afford chiral tetrahydrofuran derivatives with two vicinal stereocenters. nih.govacs.org The subsequent iodination of these stereodefined tetrahydrofurans would then provide the desired 3-iodo-4-alkoxy-oxolane.

The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity. Computational studies can play a role in understanding the mechanism and the origin of stereocontrol in these catalytic systems. nih.govacs.org

Diastereoselective Control in Iodo-Etherification and Related Processes

The iodo-etherification reaction, a powerful class of iodocyclization, stands as a cornerstone for the synthesis of iodo-substituted oxolanes from acyclic precursors, typically homoallylic alcohols or their derivatives. The diastereoselectivity of this transformation is paramount in establishing the relative stereochemistry of the newly formed stereocenters. The outcome of the reaction is governed by a delicate interplay of steric and stereoelectronic effects within the transition state.

Research into the diastereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans has highlighted the critical role of stereoelectronic effects and allylic 1,3-strain in directing the cyclization of homoallylic alcohols. Current time information in Bangalore, IN. The geometry of the transition state, which dictates the facial selectivity of the electrophilic iodine attack and the subsequent intramolecular nucleophilic capture by the hydroxyl group, is influenced by the substituents on the alkene and the allylic position.

For the synthesis of a 3-iodo-4-alkoxyoxolane, the starting material would be a homoallylic ether. The stereocenter at the C4 position, bearing the 2-methylpropoxy group, would exert significant stereocontrol during the iodocyclization. The bulky 2-methylpropoxy group can influence the conformational preference of the transition state, thereby directing the incoming electrophile and the cyclizing oxygen atom to opposite faces of the forming ring, leading to a trans relationship between the iodine and the ether group.

The diastereoselectivity of iodo-etherification can be illustrated by considering the cyclization of various substituted homoallylic alcohols. The table below summarizes typical diastereomeric ratios observed in related systems, showcasing the influence of substituent patterns on the stereochemical outcome.

EntrySubstrateReagent/ConditionsMajor DiastereomerDiastereomeric Ratio (dr)
1(Z)-Hex-4-en-1-olI₂, NaHCO₃, CH₂Cl₂trans>95:5
2(E)-Hex-4-en-1-olI₂, NaHCO₃, CH₂Cl₂cis85:15
3(Z)-1-Phenylpent-3-en-1-olI₂, K₂CO₃, MeCNsyn90:10
4(E)-1-Phenylpent-3-en-1-olI₂, K₂CO₃, MeCNanti>95:5

This table is a generalized representation based on principles of iodoetherification and does not represent specific experimental data for the synthesis of this compound.

The choice of the iodine source (e.g., I₂, N-iodosuccinimide) and the reaction conditions (e.g., solvent, temperature, base) can also be modulated to optimize the diastereoselectivity. nih.gov For instance, the use of a more sterically demanding iodine reagent could enhance the facial selectivity of the initial electrophilic addition.

Introduction and Functionalization of the 2-Methylpropoxy Moiety on Oxolane Scaffolds

The introduction of the 2-methylpropoxy group onto the oxolane ring is a critical step in the synthesis of the target molecule. This can be achieved either before or after the formation of the oxolane ring, each approach presenting its own set of advantages and challenges.

A common and versatile approach to forming the ether linkage is through the etherification of a corresponding alcohol precursor. In the context of synthesizing this compound, a key intermediate would be 3-iodo-4-hydroxyoxolane. Two classical and highly effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comyoutube.com In this case, the alkoxide of 3-iodo-4-hydroxyoxolane would be generated by treatment with a strong base, such as sodium hydride (NaH), followed by reaction with isobutyl bromide or iodide. masterorganicchemistry.comyoutube.com This S(_N)2 reaction is generally efficient for primary alkyl halides like isobutyl bromide. masterorganicchemistry.com A key consideration is the potential for competing elimination reactions, although this is less of a concern with primary halides. masterorganicchemistry.com The stereochemical integrity of the C4 hydroxyl group is maintained throughout this process.

The Mitsunobu reaction provides an alternative route that proceeds with inversion of stereochemistry at the alcohol center. organic-synthesis.comorganic-chemistry.org This reaction utilizes a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by isobutyl alcohol. organic-synthesis.comorganic-chemistry.org If the starting 3-iodo-4-hydroxyoxolane has a cis relationship between the iodo and hydroxyl groups, the Mitsunobu reaction would afford the trans product, this compound. This method is particularly useful for achieving a desired stereochemical outcome that may not be accessible through other methods. organic-chemistry.org

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Reactants Alkoxide (from alcohol + base), Alkyl Halide (isobutyl bromide)Alcohol, Isobutyl alcohol, Triphenylphosphine, Azodicarboxylate (e.g., DIAD)
Mechanism S(_N)2Formation of an alkoxyphosphonium salt, followed by S(_N)2 attack by the nucleophile
Stereochemistry Retention at the alcohol centerInversion at the alcohol center
Key Considerations Requires a strong base; potential for elimination side reactions. masterorganicchemistry.comForms stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which require purification to remove. organic-synthesis.com

The construction of a multi-substituted oxolane like this compound can be approached through either a convergent or a divergent synthetic strategy.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For the target molecule, a convergent approach could involve the synthesis of a C4-functionalized fragment already containing the 2-methylpropoxy group and a separate fragment that will form the rest of the oxolane ring. For instance, a homoallylic ether with the 2-methylpropoxy group in the allylic position could be synthesized and then subjected to an iodo-etherification reaction to form the desired this compound in a single step. This approach is often more efficient for building complex molecules as it allows for the parallel synthesis of different parts of the molecule.

In contrast, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. rsc.org For the synthesis of this compound and its analogs, a suitable starting point could be a readily available oxolane precursor, such as 2,3-dihydrofuran (B140613) or a protected 3-hydroxyoxolane. From this common intermediate, a series of reactions can be performed to introduce the desired functionalities. For example, starting with a protected 3-hydroxy-4-iodo-oxolane, one could introduce the 2-methylpropoxy group via Williamson etherification. Alternatively, the iodo group could be further functionalized through cross-coupling reactions to generate a library of analogs, showcasing the divergent nature of the synthesis. This strategy is particularly advantageous for creating a series of related compounds for structure-activity relationship studies.

Reaction Pathways and Transformational Chemistry of 3 Iodo 4 2 Methylpropoxy Oxolane

Reactivity of the Carbon-Iodine Bond in Iodo-Oxolane Systems

The bond between carbon and iodine is the most reactive site in the molecule for many transformations due to its relative weakness and the high polarizability of iodine, making it an excellent leaving group.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution is a fundamental reaction for alkyl halides. The pathway, either SN1 (unimolecular) or SN2 (bimolecular), is determined by factors like the structure of the substrate, the strength of the nucleophile, the solvent, and the leaving group. masterorganicchemistry.comyoutube.com

SN2 Pathway : The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs. youtube.comlibretexts.org This "back-side attack" leads to an inversion of stereochemistry at the reaction center. For 3-Iodo-4-(2-methylpropoxy)oxolane, which has a secondary carbon bearing the iodine, the SN2 pathway is viable, especially with strong, unhindered nucleophiles in polar aprotic solvents. youtube.comyoutube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Strong nucleophiles, often with a negative charge like cyanide (CN⁻), azide (B81097) (N₃⁻), or alkoxides (RO⁻), favor the SN2 pathway. youtube.com

SN1 Pathway : The SN1 reaction proceeds through a two-step mechanism. masterorganicchemistry.com The first and rate-determining step is the spontaneous departure of the leaving group (iodide) to form a carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the carbocation. Because the secondary carbocation that would form from this compound can be stabilized by the adjacent oxygen atom's lone pair, an SN1 pathway is also possible, particularly under conditions with a weak nucleophile (like water or alcohols) and a polar protic solvent that can solvate both the departing anion and the carbocation intermediate. youtube.comyoutube.com SN1 reactions at a chiral center typically lead to a mixture of stereoisomers (racemization). youtube.com

Table 1: Factors Influencing SN1 vs. SN2 Pathways for Iodo-Oxolanes

Factor Favors SN1 Favors SN2 Rationale for this compound
Substrate Tertiary > Secondary Primary > Secondary Secondary halide; both pathways are possible. masterorganicchemistry.com
Nucleophile Weak (e.g., H₂O, ROH) Strong (e.g., CN⁻, RS⁻, N₃⁻) Reaction pathway can be selected by choice of nucleophile. youtube.com
Solvent Polar Protic (e.g., water, ethanol) Polar Aprotic (e.g., acetone, DMSO) Solvent choice can direct the reaction mechanism. youtube.com
Leaving Group Good (I⁻ is excellent) Good (I⁻ is excellent) The excellent leaving nature of iodide facilitates both pathways.

Elimination Reactions (e.g., Dehydroiodination leading to Unsaturated Oxolanes)

In the presence of a strong base, iodo-oxolanes can undergo elimination reactions, where a proton from a carbon adjacent to the C-I bond is removed along with the iodide, forming an alkene. byjus.com This process is known as dehydrohalogenation. libretexts.org

For this compound, a strong, sterically hindered base like potassium tert-butoxide would favor an E2 (bimolecular elimination) reaction. The E2 mechanism is a concerted process where the base removes a proton from the C4 position while the C-I bond at C3 breaks simultaneously, leading to the formation of an unsaturated oxolane, specifically a dihydrofuran derivative. msu.edudalalinstitute.com The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. mgscience.ac.in Competition between substitution (SN2) and elimination (E2) is common for secondary halides, and the outcome is often influenced by the nature of the nucleophile/base and the reaction temperature; higher temperatures generally favor elimination. msu.edu

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira) at the Iodine Center

The carbon-iodine bond is highly effective in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. wikipedia.org These reactions typically involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. mdpi.comlibretexts.org

Heck Reaction : The Heck reaction couples the iodo-oxolane with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The reaction of this compound with an alkene like methyl acrylate (B77674) would yield a substituted oxolane with a new carbon-carbon bond at the C3 position. The reaction is tolerant of many functional groups and is often stereoselective. youtube.com Recent advancements have led to milder reaction conditions, including some that can be performed at room temperature. nih.gov

Suzuki Reaction : The Suzuki reaction couples the iodo-oxolane with an organoboron compound, such as a boronic acid or ester, using a palladium catalyst and a base. youtube.comyoutube.com This reaction is one of the most versatile methods for forming biaryl or vinyl-aryl bonds. libretexts.org Coupling this compound with an arylboronic acid would attach an aryl group to the C3 position of the oxolane ring.

Sonogashira Reaction : The Sonogashira reaction forms a C-C bond between the iodo-oxolane and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) iodide in the presence of a base like an amine. youtube.comyoutube.com Reacting this compound with a terminal alkyne would result in an alkynylated oxolane derivative. The reaction is known for its mild conditions and high functional group tolerance. wikipedia.orgnih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Resulting Bond
Heck Alkene Pd(0) catalyst, Base C(sp²)-C(sp³) or C(sp³)-C(sp³)
Suzuki Organoboron reagent Pd(0) catalyst, Base C(aryl)-C(sp³) or C(vinyl)-C(sp³)
Sonogashira Terminal Alkyne Pd(0)/Cu(I) catalyst, Base C(sp)-C(sp³)

Reductive Dehalogenation Processes

The carbon-iodine bond can be cleaved through reductive processes to replace the iodine atom with a hydrogen atom. This transformation can be achieved using various reducing agents. A common method involves radical dehalogenation using a reagent like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). Alternatively, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can also effect the reduction of the C-I bond.

Reactivity of the Oxolane Ring and Ether Linkage in this compound

The oxolane ring and the associated ether linkage are generally stable but can undergo specific reactions, most notably under acidic conditions.

Acid-Catalyzed Ring-Opening Reactions

The tetrahydrofuran (B95107) (oxolane) ring, being a cyclic ether, is susceptible to cleavage under strong acidic conditions. mdpi.com The reaction is initiated by the protonation of the ring oxygen atom, which activates the ring towards nucleophilic attack. masterorganicchemistry.comyoutube.com

In the case of this compound, treatment with a strong acid (e.g., HBr or HI) would lead to protonation of the oxolane oxygen. A nucleophile, such as the halide ion from the acid, would then attack one of the carbons adjacent to the ring oxygen (C2 or C5), leading to ring opening. This would ultimately yield a di-functionalized acyclic compound. The ether linkage of the 2-methylpropoxy group could also potentially be cleaved under harsh acidic conditions, but the cyclic ether is generally more strained and thus more reactive towards ring-opening. The kinetics and products of such reactions can be influenced by factors like acid strength and the presence of other nucleophiles. nih.gov

Oxidative Degradation and Stability Studies

The stability of this compound is influenced by its susceptibility to oxidation, a common degradation pathway for ethers. Ethers are known to undergo autoxidation in the presence of atmospheric oxygen, leading to the formation of hydroperoxides and dialkyl peroxides, which can be unstable and potentially explosive. youtube.comyoutube.com This process is a radical chain reaction initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen.

In the case of this compound, the carbons at the 2- and 5-positions of the oxolane ring are susceptible to hydrogen abstraction. The stability of the resulting radical intermediate plays a crucial role in the rate of degradation.

The presence of the C-I bond introduces another potential site for oxidative reactions. The carbon-iodine bond is relatively weak and can be cleaved under oxidative conditions. Furthermore, molecular iodine itself can mediate oxidative processes. For instance, iodine in the presence of water has been shown to effect the deprotective oxidation of allylic ethers to α,β-unsaturated ketones and aldehydes. nih.gov While this compound is not an allylic ether, this demonstrates the potential for iodine-mediated oxidative transformations.

Studies on the oxidative degradation of ethers promoted by metal complexes have shown that the ether ring can be cleaved to form carboxylic acids. nih.gov For example, strontium and barium complexes have been observed to promote the oxidative degradation of tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (DME). nih.gov

The long-term stability of this compound would likely require storage under an inert atmosphere, protected from light and heat, to minimize oxidative degradation pathways.

Potential Degradation PathwayInitiating Species/ConditionKey IntermediatePotential Degradation Product(s)
AutoxidationO₂, light, heatα-alkoxy radicalHydroperoxides, peroxides
C-I Bond CleavageOxidizing agentsCarbon-centered radical/cationProducts of further reaction of the intermediate
Ring OxidationStrong oxidantsN/ARing-opened dicarboxylic acids or other fragments

This table outlines potential degradation pathways based on the known chemistry of ethers and iodoalkanes.

Interplay of Substituent Effects on Reactivity (Iodo vs. Alkoxy) and Regioselectivity

The reactivity and regioselectivity of this compound are governed by the competing and cooperating electronic and steric effects of the iodo and isobutoxy substituents.

Electronic Effects:

Iodo Group: The iodine atom is electronegative and exerts a net electron-withdrawing inductive effect (-I). This effect decreases the electron density at the C-3 position, making it more electrophilic.

Alkoxy Group (2-methylpropoxy): The oxygen atom of the alkoxy group is also electronegative, but it can also act as a π-electron donor through resonance (+M effect) by donating a lone pair of electrons to the adjacent carbon atom. However, in a saturated system like the oxolane ring, the inductive effect (-I) of the oxygen atom is more dominant, withdrawing electron density from C-4.

Steric Effects:

Iodo Group: The iodine atom is a large substituent, contributing to steric hindrance around the C-3 position.

Alkoxy Group (2-methylpropoxy): The isobutoxy group is significantly bulky, creating considerable steric congestion around the C-4 position.

The interplay of these effects dictates the regioselectivity of reactions. For example, in a nucleophilic substitution reaction, the incoming nucleophile would likely face significant steric hindrance at both C-3 and C-4. The relative size of the nucleophile and the precise reaction conditions would determine the preferred site of attack. In reactions involving the formation of a cationic intermediate, the electronic effects would play a more dominant role in determining its stability and subsequent reaction pathway.

The relative positioning of the iodo and alkoxy groups (likely trans to each other to minimize steric strain) will also be a critical factor in determining the stereochemical outcome of reactions.

SubstituentElectronic EffectSteric EffectImpact on Reactivity at Substituted Carbon
Iodo-I (electron-withdrawing)LargeIncreases electrophilicity, provides steric hindrance
2-methylpropoxy-I (electron-withdrawing)Very LargeIncreases electrophilicity, provides significant steric hindrance

This interplay of substituent effects is a common theme in heterocyclic chemistry, where the nature and position of substituents can be used to fine-tune the reactivity and selectivity of the molecule. rsc.orgresearchgate.net

Mechanistic Investigations in the Synthesis and Transformations of Iodo Oxolanes

Elucidation of Reaction Mechanisms in Electrophilic Cyclization Processes

The most common and mechanistically insightful route to 3-iodo-oxolanes is through the electrophilic iodocyclization of unsaturated alcohols or their ether derivatives. In the case of forming 3-Iodo-4-(2-methylpropoxy)oxolane, a suitable precursor would be an unsaturated ether, specifically a homoallylic ether. The reaction is initiated by the interaction of an iodine source (e.g., I₂) with the alkene moiety of the substrate.

The electrophilic iodine species activates the double bond, leading to the formation of a cyclic iodonium (B1229267) ion intermediate. The regioselectivity of the subsequent ring-closing step is a critical aspect of the mechanism. The intramolecular attack by the oxygen atom of the ether can, in principle, proceed via two competing pathways: a 5-exo-tet cyclization to form the desired five-membered oxolane ring or a 6-endo-tet cyclization to form a six-membered ring. According to Baldwin's rules, the 5-exo cyclization is generally favored for this type of system.

The reaction is highly stereoselective, with the stereochemistry of the starting material directly influencing the stereochemical outcome of the product. The intramolecular nucleophilic attack on the iodonium ion occurs in an anti-fashion, leading to a trans relationship between the newly formed carbon-iodine and carbon-oxygen bonds.

A study on the iodocycloetherification of enantiomerically pure allylic alcohols demonstrated that the intramolecular nucleophilic attack of the oxygen on the iodine-π complex is highly regio- and stereoselective, and is controlled by the substrate's existing stereochemistry. nih.gov This principle can be extended to the synthesis of this compound, where the stereocenters in the homoallylic ether precursor would dictate the final stereoconfiguration of the iodo-oxolane product.

Computational studies on similar fluorocyclization reactions have shown that the reaction mechanism can be influenced by factors such as the pKa of the nucleophilic group. frontiersin.org For an ether oxygen, the nucleophilicity is sufficient to readily participate in the cyclization following the formation of the iodonium ion.

Precursor TypeIodine SourceKey Mechanistic StepExpected Outcome for Analogous Systems
Homoallylic etherI₂5-exo-tet cyclizationHigh yield of the corresponding 3-iodo-oxolane
Unsaturated alcoholI₂ / NaHCO₃Iodonium ion formation followed by intramolecular O-attackStereospecific formation of 3-iodo-4-hydroxy-oxolanes

Stereochemical Progression and Inversion in Nucleophilic Displacements at the Iodine-Bearing Carbon

The carbon atom bearing the iodine in this compound is an electrophilic center, susceptible to nucleophilic attack. The iodine atom is a good leaving group, facilitating nucleophilic substitution reactions. The mechanistic course of these substitutions is crucial for the further functionalization of the oxolane ring.

Given that the iodine is attached to a secondary carbon within a five-membered ring, nucleophilic substitution is expected to proceed predominantly through an SN2 mechanism. This pathway involves a backside attack by the nucleophile, leading to a single, well-defined stereochemical outcome: inversion of configuration at the carbon center.

This stereospecificity is highly valuable in organic synthesis, as it allows for the controlled introduction of new functional groups with a predictable three-dimensional arrangement. For instance, reaction with a nucleophile like sodium azide (B81097) (NaN₃) would be expected to yield the corresponding 3-azido-oxolane with the opposite stereochemistry at the C3 position compared to the starting iodo-oxolane.

It is important to consider that competing elimination reactions (E2) could occur, especially with bulky or strongly basic nucleophiles. However, for most common nucleophiles, substitution is expected to be the major pathway.

NucleophileExpected ProductKey Mechanistic FeatureStereochemical Outcome
Azide (N₃⁻)3-Azido-4-(2-methylpropoxy)oxolaneSN2 displacementInversion of configuration at C3
Cyanide (CN⁻)3-Cyano-4-(2-methylpropoxy)oxolaneSN2 displacementInversion of configuration at C3
Hydroxide (OH⁻)3-Hydroxy-4-(2-methylpropoxy)oxolaneSN2 displacementInversion of configuration at C3

Mechanistic Insights into Ring-Opening and Functionalization Pathways

While nucleophilic substitution at the C-I bond is a primary transformation, the oxolane ring itself can undergo cleavage under certain conditions. Ring-opening reactions of tetrahydrofuran (B95107) and its derivatives are typically promoted by strong Lewis or Brønsted acids.

For this compound, acid-catalyzed ring-opening would likely involve protonation of the ring oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms (C2 or C5). The regioselectivity of this attack would be influenced by steric and electronic factors.

Alternatively, functionalization can occur without ring opening. For example, the isobutoxy group could potentially be cleaved under harsh acidic conditions, leading to a 3-iodo-oxolan-4-ol. More complex transformations could involve the iodine atom participating in intramolecular rearrangements or eliminations, depending on the reaction conditions and the presence of other functional groups.

Theoretical studies on the ring-opening of tetrahydrofuran by frustrated Lewis pairs (FLPs) have shown that the activation energy is dependent on the distance between the Lewis acidic and basic centers of the FLP. nih.govresearchgate.net While not directly applicable to typical solution-phase reactions, these studies provide fundamental insights into the factors governing the cleavage of the C-O bond in the oxolane ring.

Kinetic and Thermodynamic Considerations of Key Transformations

The rates and equilibrium positions of the reactions involving this compound are governed by kinetic and thermodynamic principles.

Nucleophilic Substitution: The kinetics of the SN2 reaction at the iodine-bearing carbon will depend on several factors, including the concentration and nucleophilicity of the incoming nucleophile, the solvent, and the temperature. The reaction is bimolecular, and its rate is proportional to the concentrations of both the iodo-oxolane and the nucleophile.

Ring-Opening: The thermodynamics of ring-opening reactions of tetrahydrofurans are generally unfavorable due to the inherent stability of the five-membered ring. Significant activation energy is required to overcome the ring strain, and the reaction often needs to be driven by the formation of very stable products or by using highly reactive reagents.

While specific kinetic and thermodynamic data for this compound are not available in the literature, the general principles outlined above, derived from studies of analogous systems, provide a solid framework for understanding and predicting its chemical behavior.

Advanced Structural Elucidation and Stereochemical Assignment Methodologies for 3 Iodo 4 2 Methylpropoxy Oxolane

Application of Advanced Spectroscopic Techniques for Configuration and Conformation Determination (e.g., 2D NMR, Chiroptical Methods)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone in the structural analysis of 3-Iodo-4-(2-methylpropoxy)oxolane, providing insights into the connectivity and spatial relationships of atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning the proton (¹H) and carbon (¹³C) signals of the oxolane ring and the 2-methylpropoxy side chain.

Of particular importance for stereochemical determination is the Nuclear Overhauser Effect (NOE), which is observed between protons that are in close spatial proximity. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are pivotal in distinguishing between different diastereomers by revealing through-space correlations. For instance, the observation of a NOE between the proton at C3 and specific protons of the 2-methylpropoxy group can help define the relative orientation of the substituents on the oxolane ring.

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provide information about the absolute configuration of chiral molecules. By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for different stereoisomers, the absolute stereochemistry can be confidently assigned.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for a Diastereomer of this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key COSY CorrelationsKey NOESY Correlations
23.85 (dd, J=9.2, 5.8 Hz)72.1H-3H-4, H-5a
34.21 (ddd, J=9.2, 7.5, 5.1 Hz)35.8H-2, H-4H-5b, H-1'
44.05 (ddd, J=7.5, 6.3, 4.0 Hz)81.5H-3, H-5a, H-5bH-2, H-1'
5a3.78 (dd, J=10.5, 6.3 Hz)70.3H-4, H-5bH-2, H-3
5b3.65 (dd, J=10.5, 4.0 Hz)70.3H-4, H-5aH-3
1'3.25 (d, J=6.8 Hz)78.9H-2'H-3, H-4
2'1.89 (m)28.5H-1', H-3'-
3'0.92 (d, J=6.7 Hz)19.4H-2'-

X-ray Crystallography for Absolute Stereochemistry Determination of Iodo-Oxolane Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of crystalline compounds. The technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom in the molecule.

For iodo-oxolane derivatives, the presence of the heavy iodine atom is particularly advantageous for X-ray crystallographic analysis. The significant anomalous scattering of X-rays by the iodine atom allows for the reliable determination of the absolute configuration using methods such as the Flack parameter. A successful crystallographic analysis of a suitable single crystal of this compound would provide indisputable proof of its absolute stereochemistry.

Interactive Table 2: Hypothetical Crystallographic Data for a Stereoisomer of this compound

ParameterValue
Chemical FormulaC₈H₁₅IO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)13.456
α (°)90
β (°)90
γ (°)90
Volume (ų)1172.5
Z4
Flack Parameter0.02(3)

Correlation of Spectroscopic Data with Computational Models for Stereoisomerism

In conjunction with experimental techniques, computational modeling plays a crucial role in the stereochemical assignment of this compound. Density Functional Theory (DFT) calculations are employed to predict the geometries, energies, and spectroscopic properties of all possible stereoisomers.

By calculating the NMR chemical shifts and coupling constants for each potential isomer, a direct comparison can be made with the experimental data. The isomer whose calculated spectroscopic parameters most closely match the experimental values is likely the correct one. This correlative approach significantly enhances the confidence in the stereochemical assignment.

Furthermore, computational methods are essential for interpreting chiroptical data. The ECD and VCD spectra for each enantiomer are calculated and compared with the experimental spectra to determine the absolute configuration. This synergy between experimental and computational chemistry provides a powerful and comprehensive approach to tackling complex stereochemical problems.

Interactive Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm)

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) - Isomer ACalculated δ (ppm) - Isomer B
C272.172.574.8
C335.836.138.2
C481.581.979.5
C570.370.671.9
C1'78.979.280.1
C2'28.528.829.0
C3'19.419.619.8

Theoretical and Computational Chemistry Approaches to 3 Iodo 4 2 Methylpropoxy Oxolane

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) represents a powerful computational method to investigate the electronic structure and stability of molecules like 3-Iodo-4-(2-methylpropoxy)oxolane. Such studies would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of the atoms. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be tested to find a level of theory that accurately describes the system.

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic properties can be calculated. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's reactivity, with a smaller gap generally indicating higher reactivity.

Furthermore, DFT calculations can provide insights into the molecule's stability through the calculation of thermodynamic properties such as enthalpy of formation and Gibbs free energy. A vibrational frequency analysis is also a standard output, which not only confirms that the optimized structure is a true minimum on the potential energy surface but also provides a theoretical infrared (IR) spectrum that can be compared with experimental data.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy-0.8eV
HOMO-LUMO Gap5.7eV
Dipole Moment2.1Debye
Total Energy-1234.5678Hartrees

This table is illustrative and does not represent actual experimental or calculated data.

Molecular Dynamics Simulations of Conformational Preferences and Intermolecular Interactions

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound, both as an isolated molecule and in the presence of a solvent or other molecules. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and changes shape over time.

A primary application of MD for this molecule would be to explore its conformational landscape. The oxolane ring can adopt various puckered conformations (e.g., envelope, twist), and the side chains can rotate around their single bonds. MD simulations would reveal the relative populations of these different conformers and the energy barriers between them, providing a detailed picture of the molecule's flexibility.

When simulated in a solvent, MD can shed light on intermolecular interactions. For instance, the simulation could quantify the hydrogen bonding capabilities of the ether oxygen or the halogen bonding potential of the iodine atom. Radial distribution functions can be calculated to understand the structuring of solvent molecules around the solute.

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations

ConformerRelative Population (%)Key Dihedral Angle(s) (°)
Conformer A65C1-O-C2-C3: 15
Conformer B30C1-O-C2-C3: -15
Conformer C5C1-O-C2-C3: 170

This table is illustrative and does not represent actual experimental or calculated data.

Computational Prediction of Reaction Pathways, Transition States, and Selectivity

Computational methods are invaluable for predicting how this compound might react under various conditions. By mapping the potential energy surface for a proposed reaction, researchers can identify the most likely reaction pathways. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate.

For example, one could computationally investigate the nucleophilic substitution at the carbon bearing the iodine atom. Calculations would determine the activation energy for both SN1 and SN2 pathways, providing insight into which mechanism is favored. The calculations could also predict the stereochemical outcome of the reaction.

Furthermore, computational models can explain and predict selectivity in reactions where multiple products are possible. By comparing the activation energies for the formation of different products, the major product can be identified. These predictions are instrumental in designing efficient synthetic routes.

Table 3: Hypothetical Calculated Activation Energies for a Reaction of this compound

Reaction PathwayTransition State Energy (kcal/mol)Predicted Major Product
Pathway 1 (e.g., SN2)25.3Inverted Stereochemistry
Pathway 2 (e.g., E2)30.1Alkene

This table is illustrative and does not represent actual experimental or calculated data.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can be a powerful tool for identifying and characterizing molecules. For this compound, these calculations could provide theoretical spectra that aid in the interpretation of experimental data.

Calculations of nuclear magnetic resonance (NMR) chemical shifts (for ¹H, ¹³C) and coupling constants are particularly useful. By comparing the calculated NMR data for different possible isomers or conformers with experimental spectra, the correct structure can be confirmed.

As mentioned in the DFT section, vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. Similarly, electronic excitation energies can be computed to predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the electronic transitions within the molecule.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

NucleusCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H (C-I)4.24.1
¹³C (C-I)25.826.2
¹H (O-CH₂)3.63.5
¹³C (O-CH₂)75.174.9

This table is illustrative and does not represent actual experimental or calculated data.

Strategic Utility of 3 Iodo 4 2 Methylpropoxy Oxolane in Complex Molecule Synthesis

Role as Chiral Building Blocks and Synthetic Intermediates

Substituted tetrahydrofurans are prevalent substructures in a wide range of biologically significant molecules, including lignans (B1203133) and polyether ionophores. The stereoselective synthesis of these motifs is therefore of considerable interest. 3-Iodo-4-(2-methylpropoxy)oxolane, possessing two stereocenters, can serve as a valuable chiral building block. Its enantiomerically pure forms provide a scaffold upon which further stereochemical complexity can be built with a high degree of predictability.

The utility of such chiral building blocks is exemplified in their application to the synthesis of various natural products. For instance, chiral tetrahydrofuran (B95107) derivatives are key intermediates in the synthesis of polyketide-like macrolides. The defined stereochemistry of the oxolane ring in this compound can direct the stereochemical outcome of subsequent reactions, a principle that is fundamental to asymmetric synthesis.

The synthesis of such chiral tetrahydrofuran building blocks can be achieved through various stereoselective methods, including:

Intramolecular SN2 reactions: Cyclization of acyclic precursors with appropriately placed leaving groups and nucleophiles.

[3+2] Cycloaddition reactions: Reactions of carbonyl ylides with alkenes can furnish highly substituted tetrahydrofurans.

Oxonium-Prins cyclizations: This method can lead to the formation of 2,3-disubstituted tetrahydrofurans with good stereocontrol.

The presence of the iodo and 2-methylpropoxy groups on the oxolane ring of the title compound offers distinct advantages. The 2-methylpropoxy group can serve as a bulky protecting group or be modified, while the iodo group is a versatile handle for a wide array of chemical transformations, as will be discussed in subsequent sections.

Synthetic Approach Description Key Features
Asymmetric Aldol-CyclizationAn aldol (B89426) reaction followed by an iodine-mediated cyclization.Can establish multiple stereocenters with high enantiocontrol.
Redox-Relay Heck ReactionCoupling of aryl iodides with cis-2-butene-1,4-diol.Provides access to 3-aryl tetrahydrofurans.
Stereoselective IodocyclizationIodine-mediated cyclization of unsaturated alcohols.Can generate iodinated tetrahydrofurans with defined stereochemistry.

Precursors for Polyoxygenated Natural Product Synthesis

Polyoxygenated natural products, many of which are of marine origin, often feature complex arrays of ether linkages and stereocenters. The tetrahydrofuran moiety is a common structural unit in these molecules. This compound represents a potential precursor for the synthesis of such complex natural products. The oxolane core provides a foundational element of the target molecule, while the iodo and alkoxy substituents allow for further elaboration and coupling to other fragments.

The synthesis of marine polycyclic ethers, for instance, often relies on cascade reactions of epoxides, which can be initiated by precursors containing functionalities similar to those in this compound. The strategic placement of the iodo group allows for its conversion into other functionalities that can trigger or participate in such cascades.

An illustrative, albeit hypothetical, synthetic sequence towards a polyoxygenated target could involve the following steps starting from this compound:

Functional Group Interconversion: Conversion of the iodo group to a vinyl or alkynyl group via cross-coupling reactions.

Elaboration of the Side Chain: Further functionalization of the newly introduced group to build a more complex side chain.

Coupling with another Fragment: Joining the elaborated tetrahydrofuran unit with another key building block of the target natural product.

Final Cyclization and Functional Group Manipulation: Completing the synthesis of the target molecule.

The stereochemistry of the starting this compound would be crucial in determining the final stereochemistry of the natural product.

Natural Product Class Relevance of Tetrahydrofuran Precursors Potential Role of this compound
Polyether IonophoresContain multiple tetrahydrofuran and tetrahydropyran (B127337) rings.Could serve as a building block for a segment of the molecule.
Annonaceous AcetogeninsCharacterized by the presence of tetrahydrofuran rings.The iodo group could be used for coupling to the long alkyl chain.
Marine Ladder PolyethersLarge, complex molecules with fused ether rings.The functional groups could be used to initiate a cyclization cascade.

Diversification through Functional Group Interconversions and Tandem Reactions

The iodo-substituent in this compound is a key feature that allows for extensive molecular diversification. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution reactions and a versatile participant in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Functional Group Interconversions:

The iodo group can be readily transformed into a wide range of other functional groups, including:

Alkenes and Alkynes: Through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. nih.gov

Alkyl and Aryl Groups: Via Kumada or Negishi couplings.

Amines, Alcohols, and Thiols: Through nucleophilic substitution reactions.

These interconversions allow for the introduction of diverse substituents onto the oxolane scaffold, enabling the synthesis of a library of analogs for structure-activity relationship studies.

Tandem Reactions:

The reactivity of the iodo group can also be harnessed to initiate tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This approach is highly efficient as it reduces the number of synthetic steps and purification procedures.

For example, a tandem reaction could be initiated by the radical cyclization of an unsaturated side chain onto the tetrahydrofuran ring, with the initial radical being generated at the carbon bearing the iodine. Such radical cascade cyclizations of 1,n-enynes and diynes have emerged as a powerful strategy for the preparation of complex carbo- and heterocycles. mdpi.com

Reaction Type Reagents and Conditions Product Type
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl-substituted tetrahydrofuran
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl-substituted tetrahydrofuran
Radical CyclizationAIBN, Bu3SnHBicyclic or spirocyclic products
Iodocyclization-ProtodeiodinationMolecular iodineCan lead to the formation of fused ring systems.

Potential in the Development of New Synthetic Methodologies

The unique structural and electronic properties of this compound can serve as a platform for the development of novel synthetic methodologies. The interplay between the iodo group, the ether oxygen, and the alkoxy substituent can lead to unexpected reactivity and selectivity, which can be exploited to create new synthetic transformations.

For instance, the development of stereoselective cyclization methods is an active area of research. The chiral backbone of this compound could be used to develop new diastereoselective or enantioselective reactions. The iodo group could act as a directing group or a trigger for a cyclization event, while the chiral environment of the molecule influences the stereochemical outcome.

Furthermore, the compound could be used to explore new types of tandem reactions. For example, a reaction sequence could be designed where an initial transformation at the iodo group triggers a subsequent rearrangement or cyclization involving the alkoxy group or the oxolane ring itself. The discovery of such novel reaction pathways would be a significant contribution to the field of organic synthesis.

The exploration of the reactivity of this compound under various reaction conditions, such as photoredox catalysis or transition-metal catalysis, could also lead to the discovery of new and valuable synthetic transformations.

Area of Methodology Development Potential Contribution of this compound
Stereoselective SynthesisAs a chiral substrate to study diastereoselective reactions.
Tandem ReactionsThe iodo and alkoxy groups can be designed to participate in novel cascade sequences.
C-H FunctionalizationThe directing effect of the ether oxygen could be exploited for remote C-H activation.
Radical ChemistryThe C-I bond is a good precursor for radical generation, enabling the study of new radical reactions.

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